Cas no 1369833-16-8 (4-Bromo-2-(cyclohexyloxy)-1-methylbenzene)

4-Bromo-2-(cyclohexyloxy)-1-methylbenzene is a brominated aromatic compound featuring a cyclohexyloxy substituent and a methyl group on the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom offers a versatile site for further functionalization via cross-coupling reactions, while the cyclohexyloxy group enhances steric and electronic properties, influencing selectivity in downstream transformations. Its stability under standard conditions ensures reliable handling and storage. The compound is commonly utilized in the development of complex molecules, where precise substitution patterns are critical for desired biological or material properties.
4-Bromo-2-(cyclohexyloxy)-1-methylbenzene structure
1369833-16-8 structure
Product Name:4-Bromo-2-(cyclohexyloxy)-1-methylbenzene
CAS No:1369833-16-8
MF:C13H17BrO
MW:269.177483320236
MDL:MFCD21606717
CID:5075367
Update Time:2026-03-01

4-Bromo-2-(cyclohexyloxy)-1-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-cyclohexyloxy-4-methylbenzene
    • 4-bromo-2-(cyclohexyloxy)-1-methylbenzene
    • 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene
    • MDL: MFCD21606717
    • Inchi: 1S/C13H17BrO/c1-10-7-8-11(14)9-13(10)15-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3
    • InChI Key: XVIFQFFRKJATPE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C)=C(C=1)OC1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 189
  • XLogP3: 4.8
  • Topological Polar Surface Area: 9.2

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4-Bromo-2-(cyclohexyloxy)-1-methylbenzene Suppliers

Amadis Chemical Company Limited
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(CAS:1369833-16-8)4-Bromo-2-(cyclohexyloxy)-1-methylbenzene
Order Number:A1133391
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:34
Price ($):677.0
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Additional information on 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene

Introduction to 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene (CAS No. 1369833-16-8)

4-Bromo-2-(cyclohexyloxy)-1-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 1369833-16-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated aromatic ring substituted with a cyclohexyloxy group and a methyl group, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry.

The structural composition of 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene makes it a valuable intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the para position relative to the cyclohexyloxy substituent enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active agents.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The benzene core of 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene serves as an excellent scaffold for designing molecules that interact with biological targets. For instance, modifications at the 2-position and 4-position can introduce pharmacophores that modulate receptor binding affinity, making this compound a candidate for drug discovery programs targeting neurological disorders, inflammatory diseases, and even oncological conditions.

One of the most compelling aspects of 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By leveraging the bromine atom for palladium-catalyzed cross-coupling reactions, researchers can append specific groups that mimic natural substrates or interfere with kinase activity. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain kinases, warranting further investigation into their potential as lead compounds.

The cyclohexyloxy group in 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene also contributes to the compound's pharmacokinetic properties. This bulky alkoxy substituent can influence solubility, metabolic stability, and membrane permeability—key factors in drug development. By optimizing the size and electronic properties of this group, chemists can fine-tune the bioavailability and therapeutic window of resulting drug candidates.

Advances in computational chemistry have further accelerated the exploration of 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene's potential. Molecular modeling techniques allow researchers to predict how modifications to this scaffold might affect binding affinity and selectivity. Such predictions are invaluable in guiding synthetic efforts and reducing the time required to identify promising candidates for experimental validation.

Recent publications highlight the utility of 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene in designing molecules with antimicrobial properties. The combination of bromine and cyclohexyloxy groups creates a framework that can interact with bacterial enzymes or cell membranes, disrupting essential biological processes. In an era where antibiotic resistance is becoming increasingly prevalent, compounds derived from this scaffold offer a fresh perspective on combating microbial infections.

The versatility of 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene extends beyond its role as a synthetic intermediate. It serves as a building block for exploring novel chemical space, enabling chemists to design molecules with tailored properties for specific applications. Whether it's developing new drugs or creating advanced materials, this compound exemplifies the importance of well-designed molecular architectures in driving innovation.

In conclusion,4-Bromo-2-(cyclohexyloxy)-1-methylbenzene (CAS No. 1369833-16-8) is a multifaceted compound with significant implications for both academic research and industrial applications. Its unique structural features make it an attractive candidate for further exploration in medicinal chemistry, materials science, and beyond. As research continues to uncover new possibilities, this molecule is poised to play an integral role in shaping the future of chemical innovation.

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Amadis Chemical Company Limited
(CAS:1369833-16-8)4-Bromo-2-(cyclohexyloxy)-1-methylbenzene
A1133391
Purity:99%
Quantity:1g
Price ($):677.0
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